Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate
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Overview
Description
Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[34]Octane-2-Carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro octane and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diaza compound with a tert-butyl ester precursor under controlled conditions. The reaction may require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the ester group.
Substitution: Functional groups on the spirocyclic core can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate involves its interaction with specific molecular targets in biological systems. The spirocyclic core and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 7-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate: Similar structure with an oxa group instead of a diaza group.
Tert-Butyl 8-Hydroxy-6-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate: Contains a thia group, offering different chemical properties.
Uniqueness
Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate is unique due to its diazaspiro core, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2,5-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)4-9(6-15)5-13-12/h9,13,15H,4-8H2,1-3H3 |
InChI Key |
DSXNGLJYROKFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)CO |
Origin of Product |
United States |
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